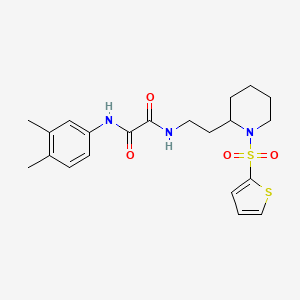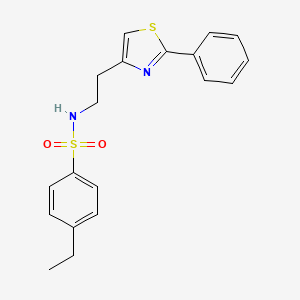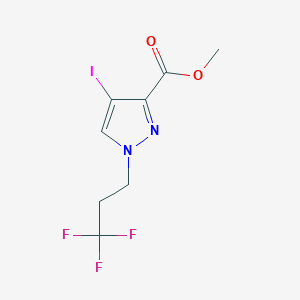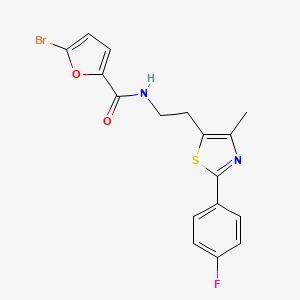
2-(4-碘代苯胺基)-4-甲氧基烟腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Iodoanilino)-4-methoxynicotinonitrile: is an organic compound that features a unique structure combining an iodoaniline moiety with a methoxynicotinonitrile group
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of functionalized graphene oxide and other advanced materials.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Utilized in the design of molecular probes for biological studies.
Industry:
Dye Manufacturing: Serves as a precursor in the synthesis of dyes and pigments.
Catalysis: Acts as a ligand in catalytic processes, enhancing reaction efficiency.
作用机制
Target of Action
Similar compounds such as pimasertib and Cobimetinib are known to inhibit the Mitogen-Activated Protein Kinase Kinase (MAPKK or MEK1) which is a part of the MAPK/ERK signaling pathway . This pathway affects cell cycle, proliferation, differentiation, and secretion as a response to diverse stimuli .
Mode of Action
Similar compounds like cobimetinib are known to bind to and selectively inhibit mek1 and mek2 . The inhibition results in decreased ERK1/2 phosphorylation . Cobimetinib maintains its inhibitory effect even when MEK is already phosphorylated .
Biochemical Pathways
Similar compounds like cobimetinib are known to inhibit the mapk/erk signaling pathway . This pathway is frequently over-activated in human tumors .
Pharmacokinetics
Similar compounds like cobimetinib are known to be orally bioavailable . The recommended dosage of oral Cobimetinib is 60 mg once daily for 21 consecutive days, followed by a 7-day break, for a total cycle length of 28 days, in combination with vemurafenib .
Result of Action
Similar compounds like cobimetinib are known to have broad anti-tumor activity . Concomitant administration of Cobimetinib and vemurafenib leads to better tumor response than vemurafenib alone .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodoanilino)-4-methoxynicotinonitrile typically involves the reaction of 4-iodoaniline with 4-methoxynicotinonitrile under specific conditions. One common method includes:
Starting Materials: 4-iodoaniline and 4-methoxynicotinonitrile.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium carbonate or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: Palladium catalysts, such as bis(triphenylphosphine)palladium(II) chloride, are frequently used to facilitate the coupling reaction.
Temperature: The reaction is typically conducted at elevated temperatures, around 100-120°C, to ensure complete conversion.
Industrial Production Methods: Industrial production of 2-(4-Iodoanilino)-4-methoxynicotinonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, leading to the formation of various derivatives.
Oxidation and Reduction: The methoxy and nitrile groups can participate in oxidation and reduction reactions, respectively, altering the compound’s electronic properties.
Coupling Reactions: The aniline moiety can engage in coupling reactions with various electrophiles, expanding the compound’s utility in synthetic chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Derivatives with different functional groups replacing the iodine atom.
Oxidation Products: Compounds with oxidized methoxy or nitrile groups.
Reduction Products: Reduced forms of the nitrile group, potentially leading to amines.
相似化合物的比较
4-Iodoaniline: Shares the iodoaniline moiety but lacks the methoxynicotinonitrile group.
2-Iodoaniline: Similar structure with the iodine atom positioned differently.
4-Methoxynicotinonitrile: Contains the methoxynicotinonitrile group but lacks the iodoaniline moiety.
Uniqueness: 2-(4-Iodoanilino)-4-methoxynicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
2-(4-iodoanilino)-4-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O/c1-18-12-6-7-16-13(11(12)8-15)17-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOYOOFBWGHQIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)NC2=CC=C(C=C2)I)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392866.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2392867.png)

![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2392870.png)



![N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2392877.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2392881.png)



![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2392887.png)
